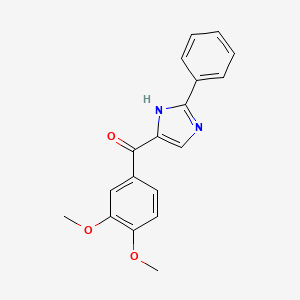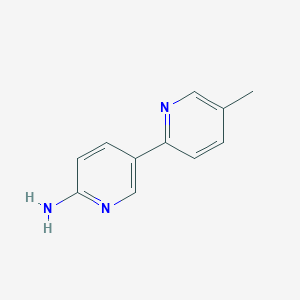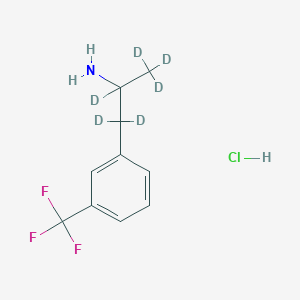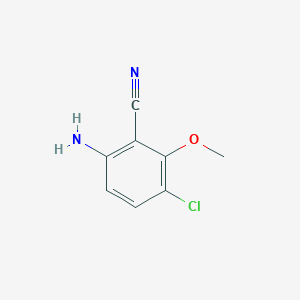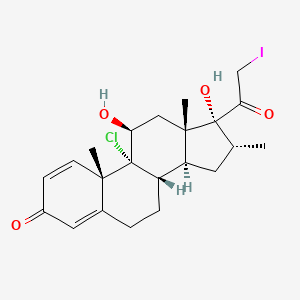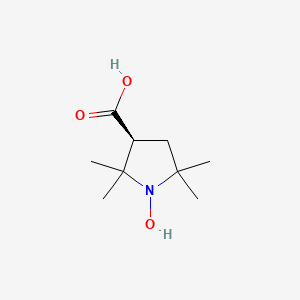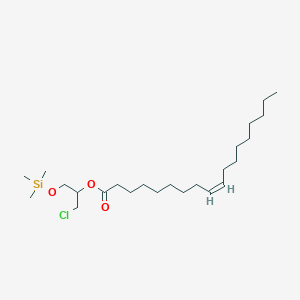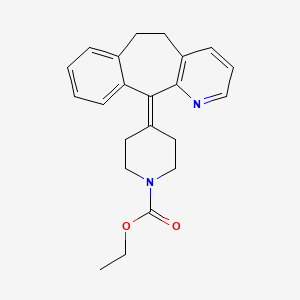
Deschloro Loratadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deschloro Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is an important compound in pharmaceutical research due to its potential therapeutic applications and its role as an intermediate in the synthesis of other antihistamines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deschloro Loratadine can be synthesized through various methods. One common approach involves the decarboethoxylation of Loratadine. This process typically involves dissolving Loratadine in an alcohol solvent under nitrogen protection, adding potassium hydroxide, and heating the mixture to initiate a reflux reaction . The reaction temperature is gradually increased from 70°C to 100°C until the reaction is complete. The product is then extracted using an ethyl acetate solvent, followed by crystallization and recrystallization to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound often involves scalable and economically viable processes. One such method includes the preparation of polymorphic mixtures of Desloratadine, which can be controlled by varying process parameters . This method allows for the production of this compound in desired ratios of different polymorphic forms, making it suitable for pharmaceutical formulations .
Analyse Des Réactions Chimiques
Types of Reactions
Deschloro Loratadine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which can exhibit different pharmacological activities .
Applications De Recherche Scientifique
Deschloro Loratadine has a wide range of scientific research applications:
Mécanisme D'action
Deschloro Loratadine exerts its effects by acting as a selective inverse agonist for peripheral histamine H1 receptors . When histamine is released during an allergic reaction, it binds to these receptors, causing symptoms such as swelling and itching. This compound blocks this binding, effectively halting the allergic response . This mechanism is similar to that of other second-generation antihistamines, but this compound may have unique properties due to its specific molecular structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loratadine: The parent compound of Deschloro Loratadine, used widely as an antihistamine.
Desloratadine: The active metabolite of Loratadine, known for its potent antihistamine effects.
Cetirizine: Another second-generation antihistamine with similar therapeutic applications.
Uniqueness
This compound is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other antihistamines . Its ability to be synthesized in various polymorphic forms also adds to its versatility in pharmaceutical applications .
Propriétés
Formule moléculaire |
C22H24N2O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
ethyl 4-(4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H24N2O2/c1-2-26-22(25)24-14-11-17(12-15-24)20-19-8-4-3-6-16(19)9-10-18-7-5-13-23-21(18)20/h3-8,13H,2,9-12,14-15H2,1H3 |
Clé InChI |
YVMQUVFVYIFGLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
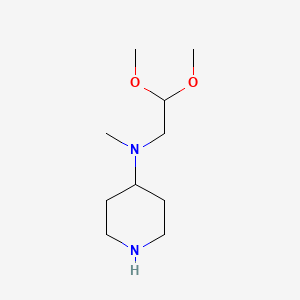
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
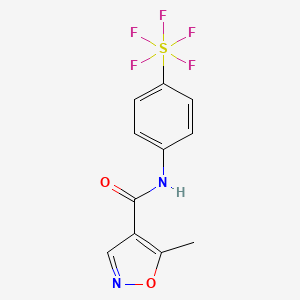
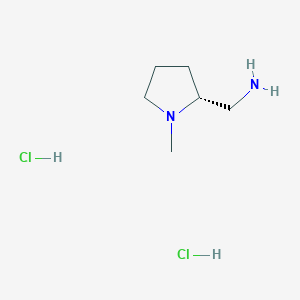
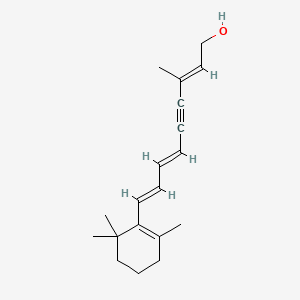
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
